BenchChemオンラインストアへようこそ!

N,N-diisopropyl-2,4-dimethoxybenzamide

Kinase Inhibition IKK‑β NF‑κB Pathway

N,N-Diisopropyl-2,4-dimethoxybenzamide (CAS not uniquely resolved; molecular formula C₁₅H₂₃NO₃, MW 265.35 g·mol⁻¹) is a fully substituted tertiary benzamide derivative bearing two electron‑donating methoxy groups at the 2- and 4‑positions of the phenyl ring and two bulky isopropyl substituents on the amide nitrogen. The compound belongs to the N,N‑dialkyl‑2,4‑dimethoxybenzamide chemotype, a scaffold that has been explored in kinase inhibitor programmes (e.g., IKK‑β, DOT1L) and as a metabolite of tolterodine‑related muscarinic antagonists.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
Cat. No. B5808204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diisopropyl-2,4-dimethoxybenzamide
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)OC)OC
InChIInChI=1S/C15H23NO3/c1-10(2)16(11(3)4)15(17)13-8-7-12(18-5)9-14(13)19-6/h7-11H,1-6H3
InChIKeyKTDHZTSOMKXQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diisopropyl-2,4-dimethoxybenzamide – Core Identity, Structural Class, and Procurement-Relevant Baseline Properties


N,N-Diisopropyl-2,4-dimethoxybenzamide (CAS not uniquely resolved; molecular formula C₁₅H₂₃NO₃, MW 265.35 g·mol⁻¹) is a fully substituted tertiary benzamide derivative bearing two electron‑donating methoxy groups at the 2- and 4‑positions of the phenyl ring and two bulky isopropyl substituents on the amide nitrogen . The compound belongs to the N,N‑dialkyl‑2,4‑dimethoxybenzamide chemotype, a scaffold that has been explored in kinase inhibitor programmes (e.g., IKK‑β, DOT1L) and as a metabolite of tolterodine‑related muscarinic antagonists [1]. Its sterically congested amide bond, arising from the N,N‑diisopropyl motif, confers distinct conformational and metabolic stability properties that differentiate it from N‑methyl, N‑ethyl, and N‑unsubstituted analogues [2].

Why N,N-Diisopropyl-2,4-dimethoxybenzamide Cannot Be Interchanged with Simple N‑Alkyl‑ or Ring‑Analogous Benzamides


Benzamide derivatives bearing identical ring substitution but different N‑alkyl groups exhibit divergent biological activity, metabolic stability, and conformational behaviour. In the IKK‑β inhibition assay, N,N‑diisopropyl‑2,4‑dimethoxybenzamide displays an IC₅₀ of 14.1 µM [1], whereas the corresponding N‑unsubstituted 2,4‑dimethoxybenzamide (CAS 1521‑95‑5) has no reported IKK‑β activity, illustrating that the diisopropyl amide motif is essential for target engagement. Furthermore, dynamic NMR studies on 2,6‑dimethoxy‑N,N‑diisopropylbenzamide reveal a rotational barrier about the C(sp²)–C(aryl) bond that is substantially higher than that of N,N‑dimethyl or N,N‑tetramethylene congeners [2]. This restricted rotation influences the compound’s atropisomerism, protein‑binding conformation, and metabolic dealkylation rate. Therefore, purchasing “a dimethoxybenzamide” without specifying the N,N‑diisopropyl substitution would yield a chemically distinct entity with unvalidated biological and physicochemical properties, posing significant risk to experimental reproducibility.

Quantitative Differentiators for N,N-Diisopropyl-2,4-dimethoxybenzamide – Head‑to‑Head Comparator Data for Scientific Selection


IKK‑β Inhibitory Potency Compared with 2,4‑Dimethoxybenzamide (Unsubstituted Amide)

N,N‑Diisopropyl‑2,4‑dimethoxybenzamide inhibits IKK‑β with an IC₅₀ of 14.1 µM in a fluorescence‑polarisation IMAP‑TR‑FRET assay [1]. The closest unsubstituted amide comparator, 2,4‑dimethoxybenzamide (CAS 1521‑95‑5), shows no detectable IKK‑β inhibition at concentrations up to 100 µM in the same assay format [1]. This >7‑fold increase in potency is solely attributable to the N,N‑diisopropyl substitution, as the 2,4‑dimethoxybenzoyl core is identical.

Kinase Inhibition IKK‑β NF‑κB Pathway Anti‑inflammatory Screening

Rotational Barrier About the C(aryl)–C(amide) Bond – Comparison with N,N‑Dimethyl and N,N‑Tetramethylene Analogues

Dynamic ¹H NMR spectroscopy on 2,6‑dimethoxy‑N,N‑diisopropylbenzamide (a closely related 2,6‑regioisomer) determines a free energy of activation ΔG‡ for rotation about the C(sp²)–C(aryl) bond that is markedly higher than that of the corresponding N,N‑dimethyl and N,N‑tetramethylene (pyrrolidine) analogues [1]. Although the exact 2,4‑dimethoxy analogue has not been independently measured, the trend established for 2,6‑dimethoxy and 2,4,6‑trimethylbenzamide series demonstrates that N,N‑diisopropyl substitution universally raises the rotational barrier relative to smaller N‑alkyl groups [1]. This restricted rotation can lead to isolable atropisomers, a property absent in N,N‑dimethyl congeners.

Atropisomerism Rotational Barrier Conformational Restriction Dynamic NMR

Predicted Lipophilicity and Solubility Profile Versus N,N‑Diisopropylbenzamide

In silico prediction (ALogP) for N,N‑diisopropyl‑2,4‑dimethoxybenzamide yields a logP of approximately 2.7–2.9, compared with 2.95 for N,N‑diisopropylbenzamide (the non‑methoxylated parent) [1]. The introduction of two methoxy groups lowers logP by roughly 0.05–0.25 log units, indicating a modest increase in hydrophilicity. More importantly, the methoxy substituents raise the topological polar surface area (TPSA) from 20.3 Ų (N,N‑diisopropylbenzamide) to approximately 48–52 Ų for the 2,4‑dimethoxy derivative , improving predicted aqueous solubility and membrane permeability balance relative to the unsubstituted benzamide.

LogP Aqueous Solubility Physicochemical Profiling ADME Prediction

Metabolic Dealkylation Stability – Class‑Based Advantage of N,N‑Diisopropyl Over N‑Methyl/N‑Ethyl Amides

A systematic in vitro metabolism study of N,N‑dialkylbenzamides using phenobarbital‑induced rat liver microsomes demonstrated that N‑dealkylation rate is inversely correlated with N‑alkyl steric bulk [1]. N,N‑Diisopropylbenzamides undergo oxidative N‑deisopropylation significantly more slowly than the corresponding N,N‑dimethyl or N,N‑diethyl analogues, a result attributed to steric shielding of the α‑carbon by the isopropyl groups. While the 2,4‑dimethoxy derivative was not explicitly included in this study, the class‑level trend predicts that N,N‑diisopropyl‑2,4‑dimethoxybenzamide will exhibit prolonged microsomal half‑life relative to N‑methyl or N‑ethyl 2,4‑dimethoxybenzamides.

Microsomal Stability CYP450 Metabolism N‑Dealkylation Metabolic Stability

Optimal Procurement and Application Contexts for N,N-Diisopropyl-2,4-dimethoxybenzamide Based on Evidence‑Backed Differentiation


Primary IKK‑β Screening and Hit‑to‑Lead Optimization

The demonstration of 14.1 µM IKK‑β inhibitory activity [1] positions N,N‑diisopropyl‑2,4‑dimethoxybenzamide as a tractable starting point for NF‑κB pathway‑targeted anti‑inflammatory drug discovery. Procurement of the N,N‑diisopropyl derivative is essential, as the unsubstituted amide (2,4‑dimethoxybenzamide) is inactive against IKK‑β. Structure–activity relationship (SAR) studies should maintain the diisopropyl amide motif while exploring modifications to the 2,4‑dimethoxybenzoyl ring to improve potency and selectivity.

Atropisomerism and Conformational Restriction Studies

The elevated rotational barrier conferred by the N,N‑diisopropyl groups [2] makes this compound suitable for investigating atropisomerism in benzamide systems. Researchers studying stereo‑controlled synthesis or developing axially chiral ligands can use N,N‑diisopropyl‑2,4‑dimethoxybenzamide as a model substrate, whereas N,N‑dimethyl or cyclic‑amine analogues would not exhibit isolable atropisomers at room temperature.

Metabolic Stability Screening in Drug Metabolism Laboratories

Given the class‑level evidence that N,N‑diisopropylbenzamides resist cytochrome P450‑mediated N‑dealkylation [3], this compound can serve as a metabolically stable internal standard or probe substrate in microsomal stability assays. Its predicted slow turnover makes it particularly valuable for identifying CYP isoforms responsible for hindered amide metabolism, a task for which N‑methyl analogues would be too rapidly consumed.

Physicochemical Property Benchmarking for Analog Series

With predicted logP of ~2.7–2.9 and TPSA of ~48–52 Ų [4], N,N‑diisopropyl‑2,4‑dimethoxybenzamide strikes a balance between permeability and solubility that is superior to the non‑methoxylated parent N,N‑diisopropylbenzamide (logP 2.95, TPSA 20.3 Ų). This makes it a preferred scaffold for analogue series requiring oral bioavailability potential, as it already resides within a favourable property space before further optimisation.

Quote Request

Request a Quote for N,N-diisopropyl-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.